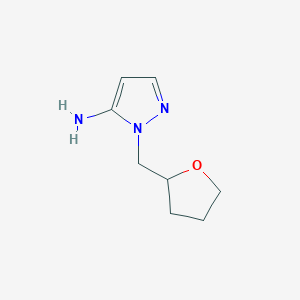
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- A pyrazole ring , which is known for its diverse biological activities.
- A tetrahydrofuran moiety , contributing to its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that certain pyrazoles can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | HepG2 | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| Compound 9 | HeLa | 0.283 | Disruption of cell cycle progression |
Anti-inflammatory Activity
This compound has also been implicated in anti-inflammatory processes. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways. For instance, studies on related compounds demonstrated effective inhibition of LPS-induced TNF-alpha release in vitro .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Inflammatory Model | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound RO3201195 | THP1 Cells | 32 | p38 MAPK |
| Compound 9 | Whole Blood | 10 | TNF-alpha release |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in cellular signaling pathways. The pyrazole ring facilitates interactions with active sites on target proteins, while the tetrahydrofuran moiety enhances solubility and bioavailability.
Interaction with Enzymes
Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways linked to inflammation and cancer progression. For instance, docking simulations indicate favorable binding positions within enzyme active sites, which could lead to significant modulation of their activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Study on Tubulin Inhibition : A study demonstrated that certain pyrazole derivatives significantly inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was attributed to their structural similarity to colchicine .
- Anti-inflammatory Effects : Another study highlighted the ability of pyrazole derivatives to inhibit TNF-alpha production in monocytes, showcasing their potential as anti-inflammatory agents .
- Comparative Analysis : Comparative studies with structurally related compounds revealed distinct differences in biological activity based on substituents on the pyrazole ring. Variations in the tetrahydrofuran side chain influenced both anticancer and anti-inflammatory efficacy.
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVNWLPRCSYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















